The synthesis of actin-like protein (12-21) typically involves recombinant DNA technology. This process includes:
The purification process often requires buffers containing divalent cations like magnesium or calcium, which stabilize the protein structure and enhance its functionality. Techniques such as size-exclusion chromatography may also be employed to achieve a high degree of purity.
Actin-like protein (12-21) exhibits a globular structure similar to that of conventional actin, characterized by distinct subdomains that facilitate its polymerization into filaments. The structural analysis reveals:
Recent studies employing X-ray crystallography and cryo-electron microscopy have provided insights into the conformational states of actin-like proteins, revealing how nucleotide binding alters their structural dynamics and stability.
Actin-like proteins undergo several critical chemical reactions during their lifecycle:
The kinetics of these reactions are influenced by factors such as pH, ionic strength, and temperature, which can alter both the rate of polymerization and the stability of the resulting filaments.
The mechanism by which actin-like protein (12-21) exerts its effects on cellular dynamics involves several steps:
Experimental data indicate that alterations in nucleotide state significantly affect the polymerization rates and stability of actin-like filaments, underscoring the importance of ATP hydrolysis in cellular functions.
Actin-like protein (12-21) exhibits several notable physical properties:
Chemically, this protein interacts with various ligands and regulatory proteins through hydrophobic and ionic interactions facilitated by its surface residues. These interactions are crucial for its function in cellular processes.
Actin-like protein (12-21) has numerous applications in scientific research:
Actin-like proteins represent a superfamily of conserved ATPases that share structural homology with eukaryotic actin despite significant sequence divergence. Genomic analyses reveal their presence across all domains of life: bacteria, archaea, and eukaryotes. In eukaryotes, conventional actin (e.g., human β-actin) polymerizes into microfilaments essential for cell motility and structure. Prokaryotes, however, utilize functional analogs such as MreB, which maintains rod-shaped cell morphology in bacteria like Bacillus subtilis and Escherichia coli, and ParM, which drives plasmid segregation in E. coli [4] [8]. Archaea possess their own variants, including Ta0583 from Thermoplasma acidophilum, which forms helical filaments structurally analogous to actin [4].
Comparative studies highlight shared structural motifs despite low sequence identity (often <20%). For example, MreB and ParM adopt the actin fold—a conserved tertiary structure characterized by two domains (I and II) separated by a deep ATP-binding cleft. This fold enables nucleotide-dependent polymerization, a core functional property [4] [8]. Intriguingly, actin-like proteins in non-opisthokont eukaryotes exhibit lineage-specific adaptations. Discoban species like Naegleria gruberi express divergent actins that support amoeboid crawling, while stramenopiles employ unique isoforms for cytoskeletal remodeling [1] [7].
Table 1: Distribution of Actin-like Proteins Across Selected Organisms
Domain | Organism | Actin Homolog | Primary Function | Polymer Structure |
---|---|---|---|---|
Bacteria | Escherichia coli | MreB | Cell shape maintenance | Helical filaments |
Bacteria | Escherichia coli (R1 plasmid) | ParM | Plasmid DNA segregation | Bipolar filaments |
Archaea | Thermoplasma acidophilum | Ta0583 | Cell shape (hypothesized) | Helical filaments |
Eukaryote | Homo sapiens | β-actin | Cell motility, cytokinesis | Microfilaments |
Eukaryote | Naegleria gruberi | NgrAct | Amoeboid locomotion | Unstable microfilaments |
Horizontal gene transfer (HGT) represents a key mechanism for the dissemination of actin-like proteins across taxonomic boundaries. A landmark study identified a genomic island in the cyanobacterium Microcystis aeruginosa encoding eukaryotic-type actin and profilin—an actin-binding protein previously exclusive to eukaryotes [2] [9]. Sequence analysis revealed >70% amino acid identity with eukaryotic counterparts, excluding vertical inheritance. This HGT event likely occurred from an unknown eukaryotic donor, marking a rare case of eukaryote-to-prokaryote transfer. The transferred genes are actively transcribed, and biochemical studies suggest the actin homolog contributes to cell stability under stress, diverging from canonical bacterial cytoskeletal functions [9].
Plasmid-mediated HGT also facilitates the spread of actin-like systems. The parMRC locus, encoding ParM (an actin homolog), ParR (a DNA-binding adaptor), and parC (a centromere-like DNA region), is conserved across Gram-negative and Gram-positive bacterial plasmids (e.g., pSK41 in Staphylococcus aureus) [8]. ParM polymerizes into dynamic filaments that segregate plasmid DNA to daughter cells, functionally mimicking the eukaryotic mitotic spindle. Phylogenetic analysis indicates these plasmid-encoded actin-like systems evolved independently from chromosomal MreB, suggesting convergent evolution of cytoskeletal functions [4] [8].
Table 2: Documented Horizontal Gene Transfer Events Involving Actin-like Proteins
Recipient Organism | Donor Source | Transferred Genes | Functional Consequences | Evidence |
---|---|---|---|---|
Microcystis aeruginosa | Eukaryote (unknown) | Actin, profilin | Cell stabilization under stress | Sequence identity >70%; active transcription [2] [9] |
Staphylococcus aureus (pSK41 plasmid) | Bacterial MreB ancestor | ParM, ParR | Plasmid partitioning | Phylogenetic divergence from MreB [8] |
Eukaryotic actin underwent significant functional and structural radiation after diverging from prokaryotic ancestors. While conventional actin (e.g., mammalian β-actin) polymerizes into stable microfilaments, early-branching eukaryotes exhibit actin variants with distinct properties. Apicomplexan parasites like Toxoplasma gondii express a single actin isoform (TgACT1) that forms intrinsically unstable filaments due to critical amino acid substitutions (e.g., G200, K270). These substitutions weaken monomer-monomer interactions, resulting in short, highly dynamic polymers essential for gliding motility [10].
Actin-related proteins (ARPs) further illustrate functional divergence. ARPs share the actin fold but perform non-canonical roles:
Lineage-specific losses also shape actin evolution. The Arp2/3 complex, ubiquitous in opisthokonts, was lost in Toxoplasma and Plasmodium, where formins (e.g., TgFRM1) exclusively drive actin nucleation. This reduction correlates with streamlined motility mechanisms optimized for host-cell invasion [7] [10].
Prokaryotic actin homologs retain core functional modules despite lacking sequence similarity to eukaryotic actin. Five conserved motifs within the ATP-binding pocket and interdomain hinge enable nucleotide hydrolysis and polymerization:
MreB polymerizes into double-stranded filaments with ATP-dependent dynamics. Polymerization requires magnesium and ATP, and depolymerization depends on ATP hydrolysis. MreB filaments adopt a helical configuration beneath the cell membrane, directing peptidoglycan synthesis for cell wall morphogenesis [4]. ParM exhibits distinct dynamics: it forms bipolar filaments that extend bidirectionally upon binding ATP. ParR-parC complexes act as nucleation points, while ATP hydrolysis triggers filament disassembly after plasmid segregation. This dynamic instability parallels microtubule behavior but uses an actin-like scaffold [8].
Table 3: Conserved Functional Motifs in Prokaryotic Actin-like Proteins
Motif | Conserved Sequence | Role in Polymerization | Representative Proteins |
---|---|---|---|
P-loop | GESGAGKT | ATP binding | MreB, ParM, MamK |
Sensor I | DxxxGR | Nucleotide sensing | MreB, ParM |
Sensor II | RPKxDE | Interdomain communication | MreB, Ta0583 (archaeal) |
Hydrophobic Plug | LL/IVxV | Filament stability | ParM, MreB |
The Walker A cytoskeletal ATPases (e.g., ParA/MinD) represent a parallel prokaryotic innovation. Though structurally unrelated to actin, they form ATP-dependent filaments for DNA segregation and cell division, underscoring the repeated evolution of dynamic cytoskeletal polymers in bacteria [4].
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